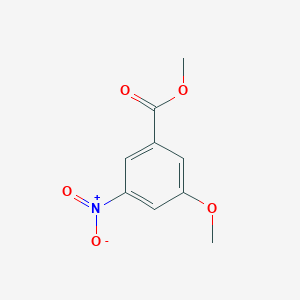

Methyl 3-methoxy-5-nitrobenzoate

Cat. No. B1581295

Key on ui cas rn:

78238-13-8

M. Wt: 211.17 g/mol

InChI Key: OSTVXCVLGHROLX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07858737B2

Procedure details

Five (5) g (22 mmol) methyl 3,5-dinitrobenzoate (Aldrich) were suspended in 80 mL methanol (A.C.S. grade) and heated to reflux for app. 1 h under nitrogen, until a clear brown solution had formed. A simultaneously prepared sodium methoxide solution (prepared by portionwise addition of 0.76 g (33 mmol, 1.5 eq.) sodium to 10 mL methanol, the reaction flask was purged with nitrogen until all sodium had reacted) was added dropwise to the hot solution by syringe, each drop causing a deep red color. The reaction mixture was refluxed for an additional 15 h. After cooling to r.t., it was concentrated to dryness, the remaining brown-purple solid was taken up in 30 mL distilled water and acidified with 2 N HCl. The addition of ethyl acetate caused the present light orange solid to dissolve, phases were separated and extraction with ethyl acetate was repeated twice. The combined organic layers were washed with sat. aq. NaHCO3, with brine, then dried with MgSO4 and concentrated, leaving 3.7 g of a pale yellow solid. The crude product was purified by column chromatography (7:3 hexanes/ethyl acetate, Rf=0.6, UV; note: starting material coelutes but should be gone after the reaction time given) to afford 2.3 g (50%) of a light yellow solid. The procedure can be scaled up to 30 g starting material: depending on the course of the reaction, crude product material might be sufficiently pure to be carried on into the next step without further purification. mp 88-89° C. 2; 1H NMR (CDCl3) δ 8.46 (dd, J1=1.5 Hz, J2=2.4 Hz, 1H), 7.92 (t, J1=2.4 Hz, J2=2.4 Hz, 1H), 7.88 (dd, J1=1.5 Hz, J2=2.4 Hz, 1H), 3.99 (s, 3H, OCH3), 3.95 (s, 3H, OCH3); 13C NMR (CDCl3) δ 164.59, 160.00, 148.95, 132.37, 120.84, 116.36, 112.65, 56.02, 52.60.

[Compound]

Name

( 5 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

sodium methoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]=[C:12]([N+]([O-])=O)[CH:13]=1)[C:7]([O:9][CH3:10])=[O:8])([O-:3])=[O:2].[CH3:17][O-:18].[Na+].[Na]>CO>[CH3:17][O:18][C:12]1[CH:11]=[C:6]([CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:13]=1)[C:7]([O:9][CH3:10])=[O:8] |f:1.2,^1:19|

|

Inputs

Step One

[Compound]

|

Name

|

( 5 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

22 mmol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for app

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1 h under nitrogen, until a clear brown solution had formed

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction flask was purged with nitrogen until all sodium

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had reacted)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise to the hot solution by syringe

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was refluxed for an additional 15 h

|

|

Duration

|

15 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

it was concentrated to dryness

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition of ethyl acetate

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

phases were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extraction with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with sat. aq. NaHCO3, with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.7 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |